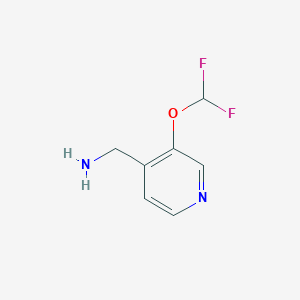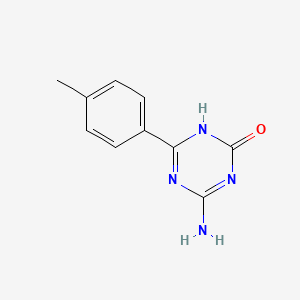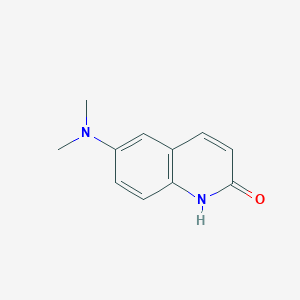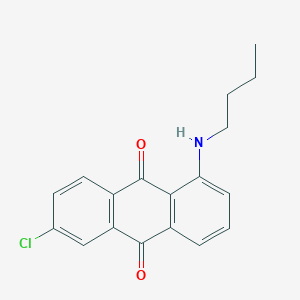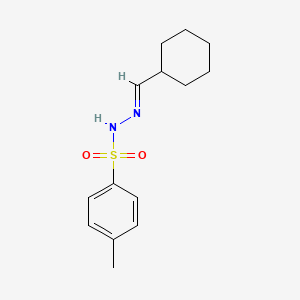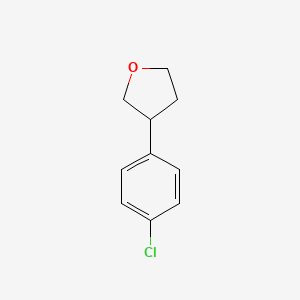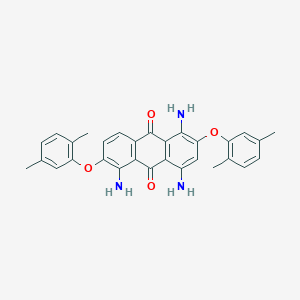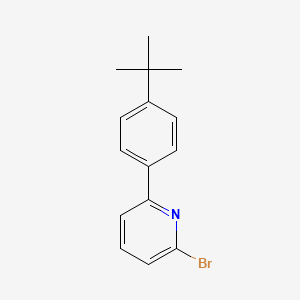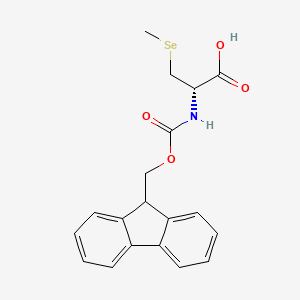
Fmoc-3-(Methylseleno)-D-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-3-(Methylseleno)-D-Ala-OH is a derivative of alanine, an amino acid, where the hydrogen atom in the methyl group is replaced by a selenium atom. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process. This compound is of interest due to its unique properties conferred by the presence of selenium, which can impart distinct biological and chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(Methylseleno)-D-Ala-OH typically involves the introduction of the methylseleno group into the alanine structure, followed by the protection of the amino group with the Fmoc group. The process can be summarized as follows:
Fmoc Protection: The amino group of the selenated alanine is then protected using the Fmoc group. This is typically done by reacting the selenated alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale selenation and Fmoc protection reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-3-(Methylseleno)-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenium atom, reverting to the original alanine structure.
Substitution: The methylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced alanine, and various substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-3-(Methylseleno)-D-Ala-OH is used in peptide synthesis as a building block for the preparation of selenium-containing peptides. These peptides can be used to study the role of selenium in biological systems and to develop novel therapeutic agents.
Biology
In biological research, this compound is used to investigate the effects of selenium on protein structure and function. Selenium is known to play a crucial role in antioxidant defense and redox regulation.
Medicine
The compound has potential applications in medicine, particularly in the development of selenium-based drugs. Selenium is an essential trace element with antioxidant properties, and its incorporation into peptides can enhance their therapeutic efficacy.
Industry
In the industrial sector, this compound is used in the synthesis of specialized peptides for use in pharmaceuticals, cosmetics, and nutraceuticals.
Wirkmechanismus
The mechanism of action of Fmoc-3-(Methylseleno)-D-Ala-OH involves the incorporation of selenium into peptides, which can modulate their biological activity. Selenium can interact with various molecular targets, including enzymes and proteins involved in redox regulation and antioxidant defense. The presence of selenium can enhance the stability and activity of peptides, making them more effective in their biological roles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-3-(Methylthio)-D-Ala-OH: Similar to Fmoc-3-(Methylseleno)-D-Ala-OH but with a sulfur atom instead of selenium.
Fmoc-3-(Methylseleno)-L-Ala-OH: The L-enantiomer of the compound, which may have different biological properties.
Fmoc-3-(Methylseleno)-Gly-OH: A glycine derivative with a methylseleno group.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and ability to modulate redox processes, making them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1369530-28-8 |
|---|---|
Molekularformel |
C19H19NO4Se |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C19H19NO4Se/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 |
InChI-Schlüssel |
BESNQDBUEAXMQH-QGZVFWFLSA-N |
Isomerische SMILES |
C[Se]C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
C[Se]CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
